molecular formula C14H14 B3025562 2,2'-Dimethylbiphenyl CAS No. 32587-64-7

2,2'-Dimethylbiphenyl

Cat. No.: B3025562
CAS No.: 32587-64-7
M. Wt: 182.26 g/mol
InChI Key: ABMKWMASVFVTMD-UHFFFAOYSA-N
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Description

2,2’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is also known by other names such as O,O’-Bitolyl and 2,2’-Ditolyl . This compound consists of two benzene rings connected by a single bond, with each benzene ring having a methyl group attached at the ortho position. It is a colorless to light yellow liquid at room temperature .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2,2’-Dimethylbiphenyl are not extensively documented, but they generally involve similar catalytic processes with optimized conditions for large-scale synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

2,2’-Dimethylbiphenyl has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dimethylbiphenyl involves its interaction with molecular targets through its aromatic rings and methyl groups. These interactions can influence various biochemical pathways, although specific molecular targets and pathways are not extensively documented .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-2-(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKWMASVFVTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060540
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-39-0
Record name 2,2′-Dimethylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dimethylbiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724
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Record name 1,1'-Biphenyl, 2,2'-dimethyl-
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Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-Dimethylbiphenyl?

A1: this compound has the molecular formula C14H14 and a molecular weight of 182.26 g/mol.

Q2: How is the structure of this compound typically characterized?

A2: The structure of this compound is routinely confirmed using spectroscopic techniques such as 1H NMR and 13C NMR, as well as mass spectrometry. [, , , , , , ] Researchers have utilized 13C NMR to estimate the interplanar angles of biphenyl derivatives in solution. [] For example, the interplanar angle of 2,2′-dimethylbiphenyl was calculated to be 73°, consistent with UV spectroscopy and adsorption studies. []

Q3: How does the structure of this compound influence its material properties?

A3: The presence of methyl groups at the 2,2' positions of the biphenyl core introduces steric hindrance, significantly impacting the molecule's conformation and influencing its material properties. [, , ] Studies have demonstrated that the steric interactions between the methyl groups and the biphenyl rings can lead to a twisted conformation, affecting its packing and influencing its solubility and thermal properties. []

Q4: What applications have been explored for this compound-containing polymers?

A4: this compound serves as a building block for polymers with desirable properties. For instance, polyimides incorporating this compound units exhibit high solubility in organic solvents and good thermal stability, making them suitable for applications like high-performance films and coatings. [, , ] Additionally, the incorporation of this compound units into polyamides has been investigated for the creation of helical polymers. [, ] These helical polymers may find applications in areas like chiral separations, asymmetric catalysis, and sensors.

Q5: Has this compound been explored in catalytic applications?

A5: While this compound itself might not possess significant catalytic activity, its derivatives have shown promise in this field. Palladium nanoparticles synthesized using this compound-based precursors have demonstrated effectiveness in the catalytic desulfurization of dibenzothiophene. [] This process is crucial for reducing sulfur content in fuels, minimizing environmental pollution.

Q6: How is computational chemistry used to study this compound and its derivatives?

A6: Computational chemistry plays a vital role in understanding the properties and behavior of this compound. Researchers employ techniques like density functional theory (DFT) to investigate the electronic structure and optical properties of this compound-based compounds. [, , ] These studies provide insights into factors like energy levels, band gaps, and absorption/emission spectra, aiding in the design of new materials for applications such as OLEDs and sensors.

Q7: How do structural modifications of this compound influence its properties?

A7: Modifications to the this compound structure can drastically alter its characteristics. For example, introducing different substituents on the biphenyl rings or modifying the methyl groups can impact its conformation, electronic properties, and reactivity. [, , , , ] These modifications can be strategically employed to tune the compound's properties for specific applications, such as enhancing solubility, modulating energy levels, or influencing self-assembly behavior.

Q8: What are some examples of cross-disciplinary research involving this compound?

A8: Research on this compound spans multiple disciplines. One example is its use in studying thermally activated delayed fluorescence (TADF) for OLED applications, bridging chemistry, materials science, and physics. [, , ] Additionally, its incorporation into coordination polymers connects it to inorganic chemistry and crystal engineering, opening avenues for new materials with tailored properties. []

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